molecular formula C12H15N3 B181468 1-(Piperidin-4-yl)-1H-indazole CAS No. 170438-69-4

1-(Piperidin-4-yl)-1H-indazole

Cat. No.: B181468
CAS No.: 170438-69-4
M. Wt: 201.27 g/mol
InChI Key: AEODUXMQHQNEAM-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-indazole is a heterocyclic compound that features a piperidine ring fused to an indazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The piperidine ring is a six-membered ring containing one nitrogen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .

Cellular Effects

It has been suggested that this compound may have significant effects on various types of cells and cellular processes . For example, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound may change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-4-yl)-1H-indazole may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-piperidone and hydrazine hydrate can yield the desired indazole derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-(Piperidin-4-yl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(Piperidin-4-yl)-1H-indazole can be compared with other similar compounds, such as:

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but is fused to a benzimidazole moiety instead of an indazole.

    1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds have a similar piperidine ring but differ in the substituents attached to the ring.

Uniqueness: this compound is unique due to its specific indazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-piperidin-4-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEODUXMQHQNEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629815
Record name 1-(Piperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170438-69-4
Record name 1-(Piperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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